eIF4A1 Inhibition and In Vivo Tolerability: Elatol vs. Silvestrol
Elatol is a specific inhibitor of the cancer target eIF4A1. While it is less potent in vitro than the well-characterized eIF4A1 inhibitor silvestrol, a key differentiator is its superior in vivo tolerability, which enables substantially higher dosing [1].
| Evidence Dimension | eIF4A1 ATPase inhibition (in vitro potency) vs. In vivo dosing (tolerability) |
|---|---|
| Target Compound Data | IC50 for eIF4A1 ATPase: 16.4 µM; Active against eIF4A1 with Kd of 1.98 µM (2:1 binding stoichiometry) [1][2] |
| Comparator Or Baseline | Silvestrol (a well-studied eIF4A1 inhibitor) has higher in vitro potency but is less tolerated in vivo [1]. |
| Quantified Difference | Elatol is tolerated in vivo at approximately 100-fold relative dosing compared to silvestrol [1]. |
| Conditions | In vitro ATPase assays and lymphoma xenograft models in vivo. |
Why This Matters
Superior in vivo tolerability is a critical selection criterion for researchers aiming to study eIF4A1 inhibition in animal models where high dosing is required to achieve therapeutic effects.
- [1] Peters TL, et al. Target-Based Screening against eIF4A1 Reveals the Marine Natural Product Elatol as a Novel Inhibitor of Translation Initiation with In Vivo Anti-Tumor Activity. Clin Cancer Res. 2018 Sep 1;24(17):4256-4270. doi: 10.1158/1078-0432.CCR-17-3645. View Source
- [2] AAA Biotech. Elatol, Inhibitor Product Datasheet. CAS 55303-97-4. View Source
